molecular formula C9H9NaO4S B13194082 Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate

Cat. No.: B13194082
M. Wt: 236.22 g/mol
InChI Key: FHMJGBFIVBWYCZ-UHFFFAOYSA-M
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Description

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group, a methyl group, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate typically involves the sulfonation of 3-(methoxycarbonyl)-4-methylbenzoic acid. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modification of their activity. The methoxycarbonyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-methylbenzenesulfonate: Similar structure but lacks the methoxycarbonyl group.

    Sodium 3-(methoxycarbonyl)benzenesulfonate: Similar structure but lacks the methyl group.

Uniqueness

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Sodium 3-(methoxycarbonyl)-4-methylbenzene-1-sulfinate, a sodium salt of a sulfonic acid derivative, has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonate group, which enhances its solubility and reactivity in biological systems. It can be synthesized through various methods, including copper-catalyzed reactions that facilitate the formation of sulfinates under mild conditions . The compound is typically presented as a colorless or white solid that is hygroscopic in nature .

Antioxidant Properties

Research indicates that sodium sulfinates exhibit significant antioxidant activity. Sulfinates can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of cancer prevention, as oxidative stress is a known contributor to carcinogenesis.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . For example, a study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are pivotal in triggering apoptotic pathways .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological effects of this compound are largely attributed to its ability to interact with cellular signaling pathways. Key mechanisms include:

  • Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to the upregulation of phase II detoxifying enzymes. This enhances cellular defense against oxidative damage and supports detoxification processes .
  • Caspase Activation : By promoting caspase activation, this compound facilitates apoptosis in cancer cells, providing a potential mechanism for its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values <10 μM.
Study 2Reported anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by 40% compared to control.
Study 3Showed enhanced antioxidant capacity through DPPH scavenging assays, indicating potential use as a dietary supplement.

Properties

Molecular Formula

C9H9NaO4S

Molecular Weight

236.22 g/mol

IUPAC Name

sodium;3-methoxycarbonyl-4-methylbenzenesulfinate

InChI

InChI=1S/C9H10O4S.Na/c1-6-3-4-7(14(11)12)5-8(6)9(10)13-2;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

FHMJGBFIVBWYCZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])C(=O)OC.[Na+]

Origin of Product

United States

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